A Comprehensive Technical Guide to 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid: Synthesis, Characterization, and Application in Drug Discovery
A Comprehensive Technical Guide to 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid, a key building block in modern medicinal chemistry. This document will detail its chemical identity, synthesis, analytical characterization, and pivotal role as a versatile intermediate in the development of novel therapeutics, with a particular focus on its application in the synthesis of soluble epoxide hydrolase (sEH) inhibitors.
Core Compound Identification and Properties
Chemical Identity:
While the query specified 2-((1-((Benzyloxy)carbonyl)piperidin-4-YL)oxy)acetic acid, extensive database searches indicate the more commonly synthesized and utilized compound is 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid . The key structural difference is the direct carbon-carbon bond from the piperidine ring to the acetic acid moiety, as opposed to an ether linkage. This guide will focus on the latter, more prevalent compound.
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CAS Number: 63845-28-3
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Systematic IUPAC Name: 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid
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Common Synonyms: N-Cbz-4-piperidineacetic acid, {1-[(Benzyloxy)carbonyl]-4-piperidinyl}acetic acid
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Molecular Formula: C₁₅H₁₉NO₄
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Molecular Weight: 277.32 g/mol
Physicochemical Properties:
| Property | Value | Source(s) |
| Physical Form | White to yellow solid | [1] |
| Boiling Point | 460.1 ± 28.0 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
| Purity (Typical) | ≥95% | [1] |
Strategic Synthesis Protocol
The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid is most efficiently achieved through the protection of the secondary amine of 4-piperidineacetic acid using benzyl chloroformate (Cbz-Cl). This method is widely employed due to its high yield and the stability of the resulting Cbz-protected amine, which is amenable to a variety of subsequent chemical transformations.[3]
Reaction Principle:
The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This reaction proceeds via a Schotten-Baumann-type mechanism, typically under basic conditions to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Detailed Experimental Protocol:
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Materials:
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4-Piperidineacetic acid (1.0 equivalent)
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Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)
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Sodium carbonate (Na₂CO₃) (2.5 equivalents)
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Deionized water
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Diethyl ether
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1 M Hydrochloric acid (HCl)
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Ethyl acetate
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Anhydrous sodium sulfate (Na₂SO₄)
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Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-piperidineacetic acid (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.).
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Addition of Protecting Agent: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq.) dropwise. It is crucial to maintain the reaction temperature below 5°C during this addition to minimize side reactions.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
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Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl. The product will precipitate out of the solution.
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Extraction and Purification:
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Extract the product from the acidified aqueous layer with ethyl acetate (3x).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
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Final Product: The resulting solid, 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid, can be further purified by recrystallization if necessary.
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Logical Workflow for Synthesis:
Caption: Synthetic workflow for the preparation of the target compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a fundamental technique for the structural elucidation of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid. The expected chemical shifts in ¹H and ¹³C NMR are summarized below.
| ¹H NMR | Expected Chemical Shift (ppm) | Description |
| Aromatic (C₆H₅) | 7.25 - 7.40 | Multiplet, 5H |
| Benzyl (CH₂) | ~5.10 | Singlet, 2H |
| Piperidine (CH₂-N) | ~4.10 | Broad multiplet, 2H (axial) |
| Piperidine (CH₂-N) | ~2.80 | Multiplet, 2H (equatorial) |
| Acetic Acid (CH₂) | ~2.25 | Doublet, 2H |
| Piperidine (CH) | ~1.90 | Multiplet, 1H |
| Piperidine (CH₂) | 1.60 - 1.75 | Multiplet, 2H (axial) |
| Piperidine (CH₂) | 1.10 - 1.25 | Multiplet, 2H (equatorial) |
| Carboxylic Acid (OH) | >10.0 | Broad singlet, 1H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~175 |
| Carbamate (C=O) | ~155 |
| Aromatic (C-ipso) | ~137 |
| Aromatic (CH) | ~128.5, ~128.0, ~127.8 |
| Benzyl (CH₂) | ~67 |
| Piperidine (CH₂-N) | ~44 |
| Acetic Acid (CH₂) | ~41 |
| Piperidine (CH) | ~35 |
| Piperidine (CH₂) | ~31 |
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method is suitable for assessing the purity of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid.
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Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase:
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A: Water with 0.1% Trifluoroacetic Acid (TFA)
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B: Acetonitrile with 0.1% TFA
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Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
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Flow Rate: 1.0 mL/min
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Detection: UV at 214 nm and 254 nm.[5]
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Expected Retention Time: The compound is expected to be well-retained under these conditions, eluting as a sharp peak.
Application in Drug Discovery: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid is a valuable intermediate in the synthesis of soluble epoxide hydrolase (sEH) inhibitors.[6][7] sEH is a therapeutic target for managing inflammatory and pain-related conditions.[6] The carboxylic acid functionality of the title compound allows for facile amide bond formation with various amine-containing scaffolds, a common strategy in the construction of sEH inhibitors.[1][8]
General Workflow for Amide Coupling:
Caption: General workflow for the synthesis of sEH inhibitors.
Self-Validating Protocol for Amide Coupling:
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Activation of Carboxylic Acid: The carboxylic acid is activated in situ using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). This forms a highly reactive ester intermediate. The formation of this active ester is critical for the subsequent nucleophilic attack by the amine.
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Amine Addition: The desired amine is then added to the reaction mixture. The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is essential to neutralize any acidic byproducts without competing in the coupling reaction.
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Amide Bond Formation: The amine nucleophilically attacks the activated ester, leading to the formation of the stable amide bond and the release of the coupling agent byproduct.
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Deprotection: The Cbz protecting group can be subsequently removed under mild conditions, typically through catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), to yield the final, active sEH inhibitor. This deprotection method is advantageous as it does not typically affect other functional groups in the molecule.[6]
Conclusion
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid (CAS 63845-28-3) is a strategically important building block in pharmaceutical research and development. Its straightforward synthesis and the versatility of its protected amine and carboxylic acid functionalities make it an ideal starting material for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of sEH inhibitors highlights its relevance in the ongoing search for novel therapeutics for inflammatory diseases and pain management. The protocols and analytical methods outlined in this guide provide a solid foundation for the effective utilization of this compound in a research and development setting.
References
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Martín-López, J., Codony, S., Bartra, C., Morisseau, C., Loza, M. I., Sanfeliu, C., Hammock, B. D., Brea, J., & Vázquez, S. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(11), 3321. Available at: [Link]
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Martín-López, J., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. eScholarship, University of California. Available at: [Link]
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Wikipedia. (2023, October 27). Benzyl chloroformate. In Wikipedia. Retrieved from [Link]
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BIOSYNCE. (n.d.). 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic Acid CAS 63845-28-3. Retrieved from [Link]
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Xu, H., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 238, 114469. Available at: [Link]
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Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. Available at: [Link]
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Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available at: [Link]
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Sharma, A., & Kumar, R. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-145. Available at: [Link]
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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Tuccinardi, T., et al. (2020). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 208, 112771. Available at: [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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